Cas no 5964-06-7 (3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one)

3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one is a heterocyclic organic compound featuring a benzodioxin core with a methyl substituent at the 3-position. This structure imparts stability and reactivity suitable for applications in pharmaceutical intermediates and fine chemical synthesis. Its fused dioxin ring system offers a rigid framework, facilitating selective functionalization. The compound’s well-defined stereochemistry and electron-rich aromatic system make it valuable for constructing complex molecules. It is typically handled under controlled conditions due to its sensitivity to hydrolysis and oxidation. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one structure
5964-06-7 structure
Product name:3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one
CAS No:5964-06-7
MF:C9H8O3
MW:164.158022880554
CID:4715502
PubChem ID:3614554

3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
    • 2-methyl-1,4-benzodioxin-3-one
    • HMS1607N21
    • 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one
    • Inchi: 1S/C9H8O3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-6H,1H3
    • InChI Key: NFVQDMGGFGSQRW-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OC(C1C)=O

Computed Properties

  • Exact Mass: 164.047344113g/mol
  • Monoisotopic Mass: 164.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.5

3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0451-0560-0.25g
3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7 95%+
0.25g
$87.0 2023-09-07
Life Chemicals
F0451-0560-5g
3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7 95%+
5g
$291.0 2023-09-07
TRC
M233616-100mg
3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7
100mg
$ 50.00 2022-06-04
TRC
M233616-500mg
3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7
500mg
$ 95.00 2022-06-04
TRC
M233616-1g
3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7
1g
$ 135.00 2022-06-04
Life Chemicals
F0451-0560-10g
3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7 95%+
10g
$407.0 2023-09-07
Life Chemicals
F0451-0560-2.5g
3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7 95%+
2.5g
$194.0 2023-09-07
Life Chemicals
F0451-0560-0.5g
3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7 95%+
0.5g
$92.0 2023-09-07
Life Chemicals
F0451-0560-1g
3-methyl-2,3-dihydro-1,4-benzodioxin-2-one
5964-06-7 95%+
1g
$97.0 2023-09-07

Additional information on 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one

Introduction to 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one (CAS No. 5964-06-7)

3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one, identified by its Chemical Abstracts Service (CAS) number 5964-06-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the benzodioxin class, characterized by a fused oxygen-containing ring system. Its molecular structure, featuring a methyl group at the 3-position and a lactone ring at the 2-one position, makes it a versatile scaffold for further chemical modifications and biological investigations.

The structural motif of 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one has garnered attention due to its potential pharmacological properties. Benzodioxins, in general, are known for their role in various biochemical pathways, including enzyme inhibition and receptor binding. The presence of the lactone ring introduces reactivity that can be exploited for designing novel derivatives with enhanced biological activity. This compound serves as a valuable intermediate in synthetic chemistry, particularly in the development of molecules targeting neurological and inflammatory disorders.

Recent advancements in medicinal chemistry have highlighted the importance of 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one as a building block for drug discovery. Researchers have been exploring its derivatives to develop potential therapeutic agents with improved selectivity and efficacy. For instance, modifications at the 5-position or incorporation of additional functional groups have led to compounds exhibiting promising anti-inflammatory and analgesic properties. These studies underscore the compound's significance in addressing unmet medical needs.

The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzodioxin core. Subsequent functionalization steps introduce the methyl group and the lactone ring, yielding the desired product. The synthesis route has been optimized to ensure high yield and purity, making it accessible for both academic research and industrial applications.

In terms of biological activity, preliminary studies on 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one have revealed intriguing interactions with biological targets. The compound has shown potential binding affinity to certain enzymes and receptors involved in metabolic pathways relevant to neurodegenerative diseases. These findings have spurred further investigation into its mechanism of action and potential therapeutic applications. Collaborative efforts between chemists and biologists are now focused on elucidating how structural variations influence biological outcomes.

The role of computational chemistry in studying 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one cannot be overstated. Molecular modeling techniques have enabled researchers to predict how different derivatives might interact with biological targets at an atomic level. This approach has accelerated the drug discovery process by allowing virtual screening of vast libraries of compounds before experimental synthesis. Such computational insights are critical for designing molecules with optimized pharmacokinetic profiles.

Industrial applications of 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one are also emerging as pharmaceutical companies seek novel starting materials for drug development. Its structural features make it amenable to large-scale production techniques suitable for commercial purposes. Additionally, green chemistry principles are being integrated into its synthesis to minimize environmental impact while maintaining high efficiency. These efforts align with global trends toward sustainable chemical manufacturing.

The future prospects for 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one remain promising as research continues to uncover new possibilities for its use in medicine and beyond. Ongoing studies aim to expand its chemical space through innovative synthetic methodologies and interdisciplinary collaborations. As our understanding of its properties grows, so does its potential as a cornerstone in next-generation therapeutics.

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